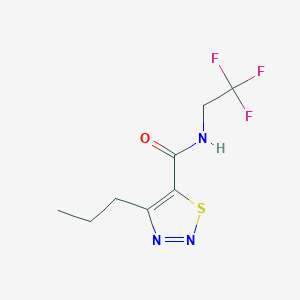
4-propyl-N-(2,2,2-trifluoroethyl)-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-propyl-N-(2,2,2-trifluoroethyl)-1,2,3-thiadiazole-5-carboxamide, also known as TFB-TDCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of thiadiazole derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Microwave-assisted Synthesis and Biological Activities
Research on thiadiazole derivatives, including their synthesis and evaluation for antimicrobial, antilipase, and antiurease activities, suggests a potential application in developing new antimicrobial agents. The study demonstrates the utility of thiadiazole derivatives in addressing various biological targets, highlighting their significance in medicinal chemistry (Basoğlu et al., 2013).
Photosynthetic Electron Transport Inhibitors
Thiadiazole derivatives have been investigated for their ability to inhibit photosynthetic electron transport, an activity that can be leveraged in developing new herbicides. This research underscores the versatility of thiadiazole compounds in agricultural applications, offering a pathway to novel agrichemical products (Vicentini et al., 2005).
Anticancer Agents
The development of thiadiazole derivatives as potent anticancer agents is another significant area of application. These compounds have been synthesized and evaluated for their efficacy against various cancer cell lines, demonstrating the potential of thiadiazole derivatives in oncology and the development of new cancer therapies (Gomha et al., 2017).
Fungicidal Activity
The synthesis and evaluation of thiadiazole derivatives for fungicidal activity present an application in developing new fungicides. These compounds have shown effectiveness against several fungi, suggesting their utility in agricultural fungicides to protect crops from fungal infections (Tang Zi-lon, 2015).
Propriétés
IUPAC Name |
4-propyl-N-(2,2,2-trifluoroethyl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3OS/c1-2-3-5-6(16-14-13-5)7(15)12-4-8(9,10)11/h2-4H2,1H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDBRQVZHZKNRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-chlorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2399943.png)
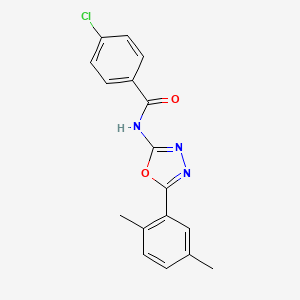
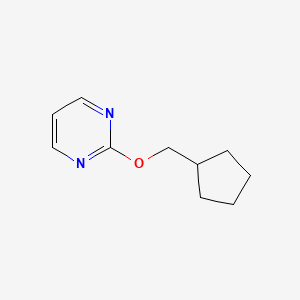


![2-Ethyl-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2399953.png)
![N-(5-chloro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
![9-chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one](/img/structure/B2399956.png)
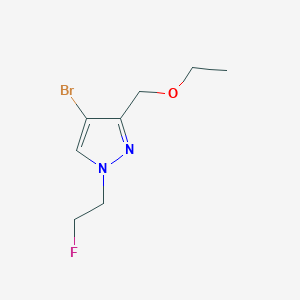
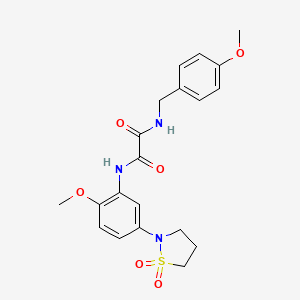
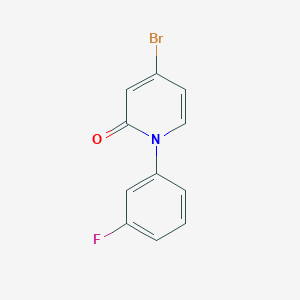
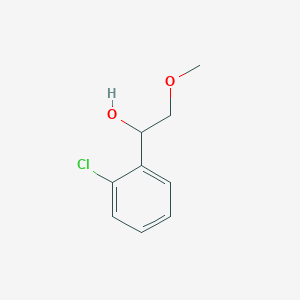
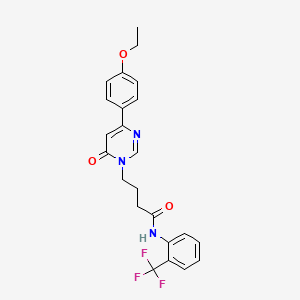
![7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B2399966.png)